molecular formula C6H4Cl2N2O B169271 1-(3,5-Dichloropyrazin-2-YL)ethanone CAS No. 136866-39-2

1-(3,5-Dichloropyrazin-2-YL)ethanone

Cat. No. B169271
M. Wt: 191.01 g/mol
InChI Key: IPYUCBQERMHHCU-UHFFFAOYSA-N
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Description

1-(3,5-Dichloropyrazin-2-yl)ethanone, with the chemical formula C6H4Cl2N2O , is a heterocyclic compound. It belongs to the pyrazine class of molecules and is characterized by its dichloropyrazine moiety. This compound has been studied for various applications due to its unique structure and reactivity .


Synthesis Analysis

The synthesis of 1-(3,5-Dichloropyrazin-2-yl)ethanone involves several steps. One common method is the reaction between 1,3-dichloropyrazine and acetyl chloride. The reaction proceeds under specific conditions, often using palladium-based catalysts and cesium carbonate as a base. The yield can vary, but it typically falls within the range of 60% to 70% .


Chemical Reactions Analysis

1-(3,5-Dichloropyrazin-2-yl)ethanone can participate in various chemical reactions. It serves as a versatile building block for the synthesis of other compounds. For instance, it can undergo nucleophilic substitution reactions, form imines, and react with various nucleophiles. Researchers have explored its reactivity in the context of drug discovery and material science .

Scientific Research Applications

Hexaazatriphenylene Derivatives

Hexaazatriphenylene (HAT) derivatives, which share structural similarities with 1-(3,5-Dichloropyrazin-2-yl)ethanone, have been extensively researched for their electron-deficient, rigid, planar, aromatic discotic properties. These characteristics make HAT derivatives valuable in the development of n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and microporous polymers for energy storage. The significance of HAT as a basic scaffold in organic materials and nanoscience underscores the potential of 1-(3,5-Dichloropyrazin-2-yl)ethanone in similar applications (Segura et al., 2015).

Chromones and Radical Scavengers

Chromones and their derivatives, including compounds structurally related to 1-(3,5-Dichloropyrazin-2-yl)ethanone, have been recognized for their antioxidant properties, which are crucial for neutralizing active oxygen and cutting off free radicals. This activity is pivotal in preventing cell impairment that leads to various diseases, suggesting the potential role of 1-(3,5-Dichloropyrazin-2-yl)ethanone in developing antioxidant therapies or as a component in materials designed to mitigate oxidative stress (Yadav et al., 2014).

High Energy Density Materials

Research into high-nitrogen azine energetic materials, which include pyrazine derivatives, highlights the application of these compounds in propellants, explosives, and gas generators. The findings suggest that compounds like 1-(3,5-Dichloropyrazin-2-yl)ethanone could be explored for their potential value in enhancing the burning rate, reducing sensitivity, and improving detonation performance in energetic materials (Yongjin & Shuhong, 2019).

Bioremediation of Contaminants

The bioremediation of DDT-contaminated soils showcases the utility of microbial and enzymatic degradation pathways in addressing environmental pollutants. This research area presents a potential application for 1-(3,5-Dichloropyrazin-2-yl)ethanone in environmental cleanup efforts, where its chemical properties could facilitate the biodegradation of persistent organic pollutants (Foght et al., 2001).

Future Directions

1-(3,5-Dichloropyrazin-2-yl)ethanone remains an intriguing compound with potential applications in medicinal chemistry, materials science, and organic synthesis. Future research could explore its biological activity, optimize synthetic routes, and investigate its interactions with specific targets. Additionally, safety assessments and environmental impact studies are essential for its broader utilization .

properties

IUPAC Name

1-(3,5-dichloropyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c1-3(11)5-6(8)10-4(7)2-9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYUCBQERMHHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichloropyrazin-2-YL)ethanone

Synthesis routes and methods

Procedure details

5 g of 1-(3,5-dichloro-pyrazin-2-yl)-ethanol obtained in step (i) were dissolved in dry DCM (100 ml) at RT in a reaction vessel containing a magnetic stirring bar and 80.7 ml Dess-Martin periodinane (1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one) solution (15% in DCM), and the mixture stirred for 30 min before the reaction was quenched with a saturated aqueous sodium bicarbonate solution (100 ml) and extracted with EtOAc (3×200 ml). The combined organic phases were dried over sodium sulfate, filtered and evaporated to afford the crude product as a brown oil. Purification by flash chromatography on silica gel using a mixture of EtOAc and heptane as the eluent afforded 1-(3,5-dichloro-pyrazin-2-yl)-ethanone as a colorless oil after evaporation of the solvents under reduced pressure. Yield: 1.9 g (38%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80.7 mL
Type
reactant
Reaction Step Two

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